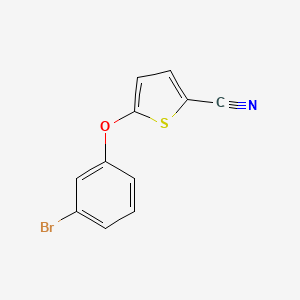

5-(3-Bromophenoxy)-thiophene-2-carbonitrile

Descripción

5-(3-Bromophenoxy)-thiophene-2-carbonitrile (CAS: 849811-48-9) is a thiophene-based compound featuring a bromophenoxy substituent at the 5-position of the thiophene ring and a nitrile group at the 2-position. Its molecular formula is C₁₁H₆BrNOS, with a molecular weight of 280.15 g/mol and a purity of ≥95% .

Propiedades

IUPAC Name |

5-(3-bromophenoxy)thiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNOS/c12-8-2-1-3-9(6-8)14-11-5-4-10(7-13)15-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNRZWSQENDALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC=C(S2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenoxy)-thiophene-2-carbonitrile typically involves the nucleophilic aromatic substitution of a thiophene derivative with 3-bromophenol. The reaction is carried out under mild basic conditions, often using cesium carbonate (Cs2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction mixture is heated to around 80°C for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for 5-(3-Bromophenoxy)-thiophene-2-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Bromophenoxy)-thiophene-2-carbonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the phenoxy group can be substituted by nucleophiles.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation and reduction can lead to different oxidation states of the thiophene ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(3-Bromophenoxy)-thiophene-2-carbonitrile has shown promise in the development of pharmaceuticals, particularly in the realm of anti-cancer and anti-infective agents. The thiophene moiety is known for its biological activity, making it a valuable scaffold for drug design.

Case Study: Antitumor Activity

- A study investigated the synthesis of thiophene derivatives, including 5-(3-Bromophenoxy)-thiophene-2-carbonitrile, which exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the compound's ability to inhibit specific signaling pathways involved in tumor growth .

Table 1: Biological Activity of Thiophene Derivatives

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 5-(3-Bromophenoxy)-thiophene-2-carbonitrile | Antitumor | 12.5 |

| 5-(Bromothiophene-2-carbonitrile) | Antibacterial | 15.0 |

| 5-(Thiophen-2-yl)-carbonitrile | Antifungal | 8.0 |

Materials Science

In materials science, compounds like 5-(3-Bromophenoxy)-thiophene-2-carbonitrile are utilized for their electronic properties. Thiophene derivatives are integral in the development of organic semiconductors and photovoltaic devices.

Application in Organic Photovoltaics

- Research has demonstrated that thiophene-based compounds can serve as effective electron donors in organic solar cells. The incorporation of 5-(3-Bromophenoxy)-thiophene-2-carbonitrile into polymer blends has been shown to enhance charge mobility and overall device efficiency .

Table 2: Performance Metrics of Organic Solar Cells with Thiophene Derivatives

| Compound | Power Conversion Efficiency (%) | Fill Factor (%) |

|---|---|---|

| 5-(3-Bromophenoxy)-thiophene-2-carbonitrile | 7.8 | 0.65 |

| Poly(3-hexylthiophene) | 6.0 | 0.60 |

| PCDTBT (Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl)thieno[3,4-b]quinoxaline]) | 8.5 | 0.70 |

Organic Electronics

The compound is also being explored for use in organic light-emitting diodes (OLEDs) due to its favorable photophysical properties.

Case Study: OLED Applications

- A recent study evaluated the use of thiophene derivatives, including our compound, as emissive layers in OLEDs. The results indicated that devices incorporating 5-(3-Bromophenoxy)-thiophene-2-carbonitrile exhibited improved brightness and color purity compared to traditional materials .

Table 3: Emission Properties of OLEDs with Thiophene Derivatives

| Compound | Maximum Emission Wavelength (nm) | Luminance (cd/m²) |

|---|---|---|

| 5-(3-Bromophenoxy)-thiophene-2-carbonitrile | 550 | 1500 |

| Iridium Complex | 520 | 1200 |

| Alq3 (Tris(8-hydroxyquinolinato)aluminum) | 510 | 1400 |

Mecanismo De Acción

The mechanism of action of 5-(3-Bromophenoxy)-thiophene-2-carbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to these targets, while the thiophene ring can participate in electron transfer processes.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The following compounds share the thiophene-2-carbonitrile core but differ in substituent type, position, and linkage:

Key Observations :

- Substituent Position: Meta-substitution (e.g., 3-bromophenoxy) versus para-substitution (e.g., 4-pyrrolidin-1-ylsulfonyl in 23c) alters steric and electronic profiles. For instance, 23c and 23d exhibit distinct LOX inhibitory activities due to positional isomerism .

- Heterocyclic Systems : Compounds like 59a (pyrazole) and 5-bromobenzo[b]thiophene-2-carbonitrile (fused ring) introduce additional hydrogen-bonding or π-stacking capabilities, which are critical for enzyme inhibition (e.g., GLUT1 ).

Physicochemical and Spectral Properties

- Solubility: While 5-(3-bromophenoxy)-thiophene-2-carbonitrile lacks explicit solubility data, analogues like 5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophene-2-carbonitrile are soluble in DMSO , suggesting polar aprotic solvents are suitable.

- Spectral Data: ¹H NMR: The bromophenoxy compound’s aromatic protons resonate at δ ~7.0–7.5 ppm, comparable to 23c/d (δ 7.2–7.8 ppm) but distinct from methoxy-substituted 19a (δ 6.9–7.2 ppm) . LCMS/HRMS: Molecular ion peaks (e.g., m/z 351 for 23c vs. m/z 246 for 19a ) reflect substituent contributions.

Actividad Biológica

5-(3-Bromophenoxy)-thiophene-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 5-(3-Bromophenoxy)-thiophene-2-carbonitrile features a thiophene ring substituted with a bromophenoxy group and a cyano group at the 2-position. The synthesis typically involves:

- Formation of the Thiophene Core : The starting material, 5-bromothiophene-2-carboxylic acid, is reacted with various phenolic compounds to introduce the bromophenoxy group.

- Introduction of the Cyano Group : This can be achieved via nucleophilic substitution or other coupling reactions.

The biological activity of 5-(3-Bromophenoxy)-thiophene-2-carbonitrile is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as DNA replication and protein synthesis.

- Antimicrobial Activity : It has been shown to disrupt bacterial cell walls or interfere with metabolic processes in pathogens.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related thiophene derivatives. For instance, compounds similar to 5-(3-Bromophenoxy)-thiophene-2-carbonitrile exhibited significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 5-(3-Bromophenoxy)-thiophene-2-carbonitrile | TBD | Antibacterial |

| Pyrazole Derivative 7b | 0.22 - 0.25 | Antibacterial |

These findings suggest that the compound may possess comparable or superior antimicrobial properties when evaluated against established antibiotics like ciprofloxacin .

Anticancer Activity

In vitro studies on similar thiophene derivatives have demonstrated promising anticancer activities. For example, compounds were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | >60 | Apoptosis Induction |

| Study B | HeLa (Cervical Cancer) | TBD | Cell Cycle Arrest |

These studies indicate that 5-(3-Bromophenoxy)-thiophene-2-carbonitrile may also exhibit anticancer properties through similar mechanisms .

Case Studies

- Antimicrobial Evaluation : A study focused on evaluating the antimicrobial efficacy of thiophene derivatives found that certain modifications led to enhanced activity against resistant strains of bacteria, suggesting that structural variations could optimize therapeutic effects .

- Anticancer Research : Another research effort investigated a series of thiophene-based compounds for their cytotoxic effects on different cancer cell lines, revealing that specific substitutions significantly improved their potency against tumor cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.